

The Discovery and History of Ergovaline in Tall Fescue: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ergovaline*

Cat. No.: *B115165*

[Get Quote](#)

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

Ergovaline, a potent ergopeptine alkaloid, is the primary causative agent of fescue toxicosis, a condition that has significantly impacted the livestock industry for decades. This technical guide provides a comprehensive overview of the discovery and history of **ergovaline** in tall fescue (*Festuca arundinacea*). It details the key scientific milestones, from the initial observations of fescue-related animal health issues to the isolation and identification of the endophytic fungus *Epichloë coenophiala* and its toxic metabolite, **ergovaline**. This guide includes a summary of the experimental methodologies that were pivotal in establishing this crucial link, a compilation of quantitative data from key studies, and a detailed examination of the signaling pathways through which **ergovaline** exerts its physiological effects.

A Historical Chronicle: Unraveling the Fescue Toxicosis Enigma

The story of **ergovaline** is intrinsically linked to the widespread planting of the Kentucky 31 (KY-31) tall fescue cultivar in the United States, which was released in 1942.^[1] While lauded for its hardiness and adaptability, reports of poor animal performance, including "fescue foot," "summer slump," and reproductive issues in cattle grazing KY-31 pastures, began to surface in the 1950s.^[1] These observations set the stage for decades of scientific inquiry to identify the elusive toxic principle.

A pivotal breakthrough occurred in the 1970s when USDA scientist Charles Bacon and his colleagues observed a consistent association between fescue toxicosis and the presence of an endophytic fungus within the tall fescue plant.^[1] Their seminal 1977 paper detailed the discovery of this endophyte, initially identified as *Epichloë typhina*, in pastures where cattle exhibited signs of toxicity.^[1] This endophytic fungus, which lives in a symbiotic relationship with the grass, was later reclassified as *Acremonium coenophialum* and is now known as *Epichloë coenophiala*.

The final piece of the puzzle fell into place with the identification of ergot alkaloids as the toxic compounds produced by the endophyte. In 1981, Porter and his team reported the presence of ergot alkaloids in cultures of the tall fescue endophyte.^[2] Subsequently, in 1986, Lyons, Plattner, and Bacon definitively identified ergopeptine alkaloids, with **ergovaline** being the most abundant, in endophyte-infected tall fescue grass itself.^{[3][4]} This discovery firmly established **ergovaline** as the primary toxin responsible for fescue toxicosis.

Key Experimental Protocols: From Endophyte Isolation to Ergovaline Quantification

The journey to understanding **ergovaline**'s role in fescue toxicosis was paved with the development of innovative experimental protocols.

Isolation and Identification of the Endophytic Fungus

Early research focused on isolating and culturing the endophytic fungus from tall fescue tissues to study its characteristics and metabolic products.

Experimental Protocol: Endophyte Isolation (Adapted from Bacon et al., 1977 and later methods)^{[5][6][7]}

- Sample Collection: Healthy, disease-free tall fescue tillers are collected from the field.
- Surface Sterilization: To eliminate surface-contaminating microorganisms, the plant material is subjected to a series of washes. A typical procedure involves sequential immersion in:
 - 70% ethanol for 1 minute.
 - 5% sodium hypochlorite solution for 4 minutes.

- 70% ethanol for 30 seconds.
- Three rinses with sterile distilled water.
- Tissue Maceration: The surface-sterilized leaf sheaths or pith from the inflorescence stem are aseptically macerated.
- Inoculation: The macerated tissue is placed onto a suitable culture medium, such as corn meal-malt extract agar or a specialized liquid medium (e.g., M102).
- Incubation: The cultures are incubated at a controlled temperature (typically 22-25°C) for 3 to 3.5 weeks.
- Identification: The resulting fungal colonies are examined microscopically for the characteristic mycelium and conidia of *Epichloë coenophiala*.

Grazing Studies to Confirm Fescue Toxicosis

Controlled grazing studies were instrumental in definitively linking the endophyte to the detrimental effects observed in livestock.

Experimental Protocol: Comparative Grazing Trial (Generalized from Hoveland et al. and subsequent studies)[8][9][10][11][12][13][14][15]

- Pasture Establishment: Replicated pastures of endophyte-infected (E+) and endophyte-free (E-) tall fescue are established. In later studies, novel endophyte (NE) varieties were also included.
- Animal Allocation: Uniform groups of livestock (e.g., beef steers) are randomly assigned to the different pasture treatments.
- Grazing Period: Animals graze the designated pastures for a predetermined period, often spanning several weeks or months to encompass different seasons.
- Data Collection: A range of physiological and performance parameters are meticulously recorded at regular intervals:
 - Animal Weights: To calculate average daily gain (ADG).

- Rectal Temperatures: To assess thermoregulation.
- Hair Coat Scores: To evaluate the classic "rough hair coat" symptom.
- Blood Samples: For analysis of hormones like prolactin, which is suppressed by **ergovaline**.
- Forage Samples: To determine forage availability and quality, and for **ergovaline** concentration analysis.
- Statistical Analysis: The collected data are statistically analyzed to determine significant differences in animal performance and health between the treatment groups.

Analytical Methods for Ergovaline Detection and Quantification

The ability to accurately detect and quantify **ergovaline** in plant material and biological samples has been crucial for research and diagnostics.

Early Experimental Protocol: High-Performance Liquid Chromatography (HPLC) (Adapted from Rottinghaus et al., 1991)[16][17][18][19]

- Sample Preparation: Dried and ground tall fescue samples are extracted with an alkaline chloroform solution.
- Cleanup: The extract is passed through a silica gel cleanup column to remove interfering compounds. Pigments are eluted with an acetone:chloroform mixture.
- Elution: Ergopeptine alkaloids are then eluted from the column with methanol.
- HPLC Analysis: The methanol eluate is analyzed by reverse-phase HPLC with fluorescence detection.
- Quantification: The concentration of **ergovaline** is determined by comparing the peak area in the sample to that of a known **ergovaline** standard.

Modern Experimental Protocol: QuEChERS with HPLC-Fluorescence Detection (Adapted from determination of **ergovaline** in tall fescue seed and straw using a QuEChERS extraction

method)[20][21][22]

- Extraction: A ground sample of tall fescue is homogenized with an extraction solvent (e.g., 2.1 mM ammonium carbonate/acetonitrile).
- Salting Out and Cleanup: A mixture of salts (e.g., magnesium sulfate, sodium chloride) and a cleanup sorbent (e.g., primary secondary amine) are added to partition the analytes and remove interfering matrix components.
- Centrifugation: The sample is centrifuged to separate the layers.
- Analysis: An aliquot of the supernatant is analyzed by HPLC with fluorescence detection.
- Quantification: **Ergovaline** concentration is determined using a calibration curve prepared with **ergovaline** standards.

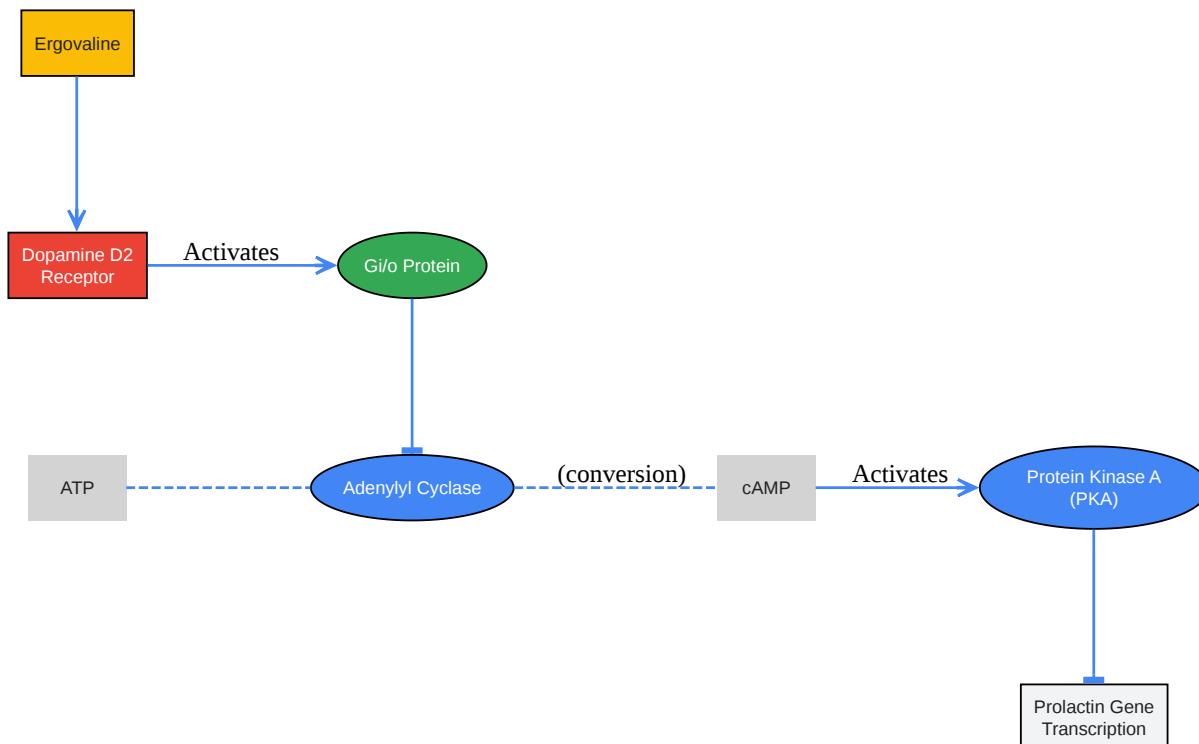
Quantitative Data Summary

The following tables summarize key quantitative data from pivotal studies on **ergovaline** in tall fescue.

Table 1: **Ergovaline** Concentrations in Endophyte-Infected Tall Fescue

Plant Part	Ergovaline Concentration (mg/kg or ppb)	Reference
Leaf Sheaths	Up to 14 mg/kg	[3][4]
Leaf Blades	Up to 1.5 mg/kg	[3][4]
Stems with Leaf Sheaths	Varies seasonally, often higher than blades	[17]
Seed Heads	Generally the highest concentrations	[17]
Pasture Samples	Ranged from 90 to 2,180 ppb	[23]
Straw	Varied from 8 to 13,003 ppb in one study	[24]
Seed	Varied from 9 to 6,064 ppb in one study	[24]

Table 2: Animal Performance in Fescue Grazing Trials

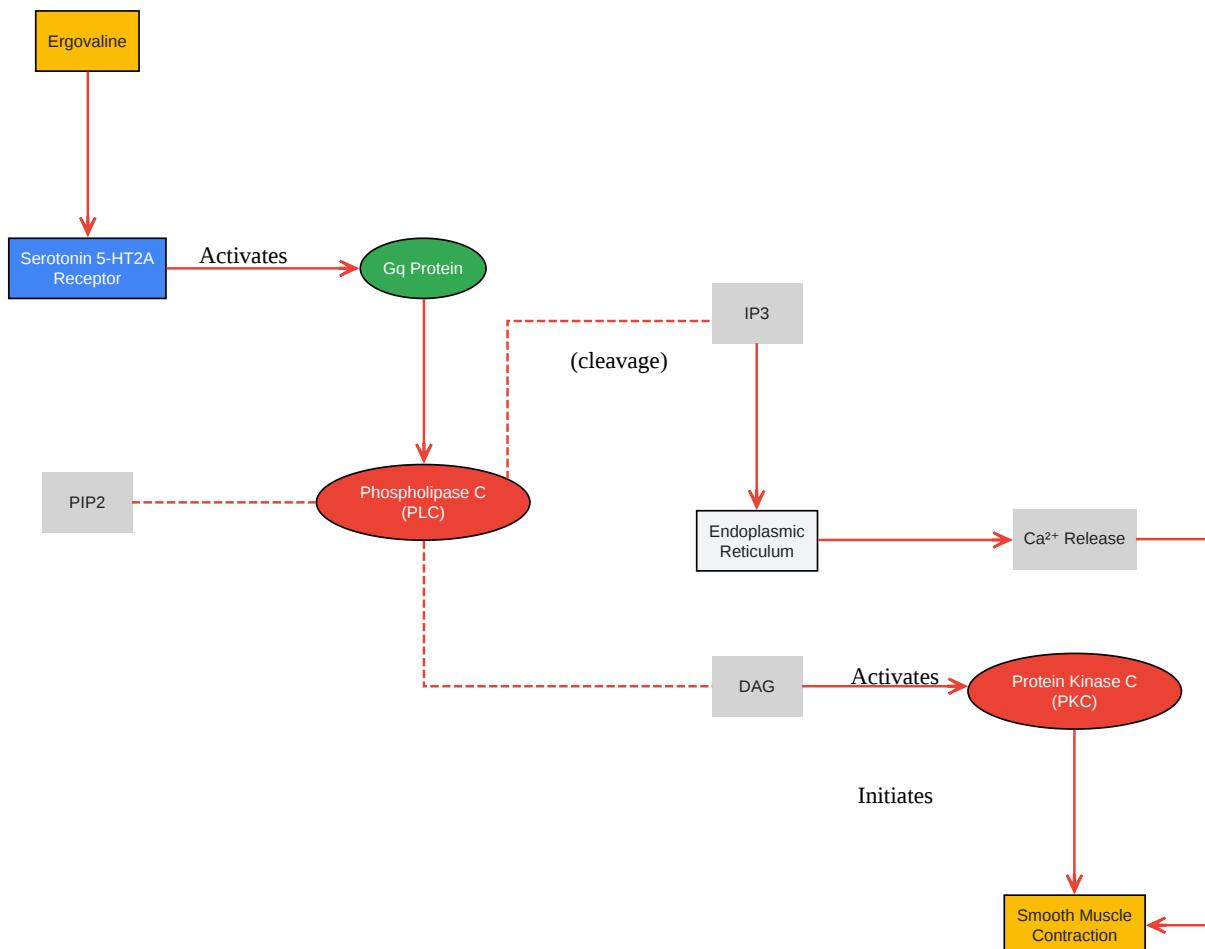

Fescue Type	Average Daily Gain (ADG) (kg/day)	Rectal Temperature Increase (°C)	Reference
Endophyte-Infected (E+)	Lower compared to E- and NE	Higher compared to E- and NE	[8][11]
Endophyte-Free (E-)	Higher than E+	Lower than E+	[8][11]
Novel Endophyte (NE)	Similar to or higher than E-	Similar to E-	[8]
KY-31 E+	Lower than Dovey (E-) and GA-5 MaxQ (NE) in spring	Approximately 0.8°C warmer than other groups in spring	[8]

Signaling Pathways of Ergovaline

Ergovaline exerts its potent physiological effects by interacting with various neurotransmitter receptors, primarily dopamine and serotonin receptors.

Dopamine D2 Receptor Signaling

Ergovaline is a potent agonist of the dopamine D2 receptor. This interaction is believed to be a primary contributor to the suppression of prolactin secretion, a hallmark of fescue toxicosis. The signaling pathway is as follows:



[Click to download full resolution via product page](#)

Caption: **Ergovaline**'s agonistic action on the dopamine D2 receptor.

Serotonin 5-HT2A Receptor Signaling and Vasoconstriction

Ergovaline's vasoconstrictive effects are primarily mediated through its interaction with serotonin 5-HT2A receptors on vascular smooth muscle cells. This leads to a cascade of intracellular events culminating in muscle contraction.

[Click to download full resolution via product page](#)

Caption: **Ergovaline**-induced vasoconstriction via the 5-HT2A receptor.

Conclusion

The discovery of **ergovaline** and its role in fescue toxicosis is a testament to persistent scientific investigation. From initial anecdotal observations to the intricate details of molecular signaling, our understanding has evolved significantly. This knowledge has paved the way for the development of novel endophyte-infected tall fescue varieties that offer the agronomic benefits of the endophyte without the detrimental effects of **ergovaline**, providing a sustainable solution for the livestock industry. Continued research into the complex interactions between **ergovaline**, its receptors, and downstream signaling pathways will undoubtedly uncover further insights into its pharmacology and toxicology, with potential implications for both veterinary and human medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. grasslandrenewal.org [grasslandrenewal.org]
- 2. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Occurrence of peptide and clavine ergot alkaloids in tall fescue grass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Procedure for isolating the endophyte from tall fescue and screening isolates for ergot alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Procedure for isolating the endophyte from tall fescue and screening isolates for ergot alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uknowledge.uky.edu [uknowledge.uky.edu]
- 9. utbeef.tennessee.edu [utbeef.tennessee.edu]
- 10. researchgate.net [researchgate.net]

- 11. vtdairy.dasc.vt.edu [vtdairy.dasc.vt.edu]
- 12. Behavioral and Physiological Alterations in Angus Steers Grazing Endophyte-Infected Toxic Fescue during Late Fall - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ars.usda.gov [ars.usda.gov]
- 14. ageconsearch.umn.edu [ageconsearch.umn.edu]
- 15. grazingguide.net [grazingguide.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.ext.vt.edu [pubs.ext.vt.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. An HPLC method for the detection of ergot in ground and pelleted feeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of the Ergot Alkaloid Ergovaline in Tall Fescue Seed and Straw Using a QuEChERS Extraction Method with High-Performance Liquid Chromatography-Fluorescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. emt.oregonstate.edu [emt.oregonstate.edu]
- 23. publications.mgcafe.uky.edu [publications.mgcafe.uky.edu]
- 24. uknowledge.uky.edu [uknowledge.uky.edu]
- To cite this document: BenchChem. [The Discovery and History of Ergovaline in Tall Fescue: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b115165#discovery-and-history-of-ergovaline-in-tall-fescue\]](https://www.benchchem.com/product/b115165#discovery-and-history-of-ergovaline-in-tall-fescue)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com